

The Versatile Scaffold: Ethyl 5-nitroindole-2-carboxylate in Medicinal Chemistry

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Compound of Interest		
Compound Name:	Ethyl 5-nitroindole-2-carboxylate	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-nitroindole-2-carboxylate has emerged as a critical starting material and versatile intermediate in the field of medicinal chemistry. Its unique structural features, particularly the presence of the nitro group and the indole core, provide a reactive handle for a variety of chemical transformations, leading to the synthesis of a diverse range of biologically active molecules. These derivatives have shown significant promise in the development of novel therapeutics for a multitude of diseases, including cancer, HIV, and inflammatory disorders. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in harnessing the potential of this valuable scaffold.

Key Applications in Drug Discovery

Ethyl 5-nitroindole-2-carboxylate serves as a fundamental building block in the synthesis of several classes of therapeutic agents:

- Indoleamine 2,3-dioxygenase (IDO) Inhibitors: As a crucial intermediate, it is utilized in the synthesis of indol-2-yl ethanones, which act as novel inhibitors of indoleamine 2,3dioxygenase (IDO), an enzyme implicated in tumor immune evasion.[1]
- Antiviral Agents: It is a key precursor in the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1]



- Anticancer Agents: The 5-nitroindole scaffold is a privileged structure in the design of anticancer compounds that function by stabilizing G-quadruplex structures in the c-Myc oncogene promoter, leading to its downregulation.[2]
- Anti-inflammatory and Analgesic Drugs: Derivatives of ethyl 5-nitroindole-2-carboxylate
 are being explored for their potential as anti-inflammatory and analgesic agents.[3]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives synthesized from or related to **ethyl 5-nitroindole-2-carboxylate**.

Table 1: Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells

Compound Reference	Chemical Modification	IC50 (μM)	c-Myc G- Quadruplex Binding (DC50, µM)
5	Pyrrolidine-substituted 5-nitroindole	5.08 ± 0.91	< 10
7	Pyrrolidine-substituted 5-nitroindole	5.89 ± 0.73	< 10
12	Unprotected N-indole 5-nitro compound	> 50	< 10

Data sourced from a study on pyrrolidine-substituted 5-nitroindole derivatives.[2][4]

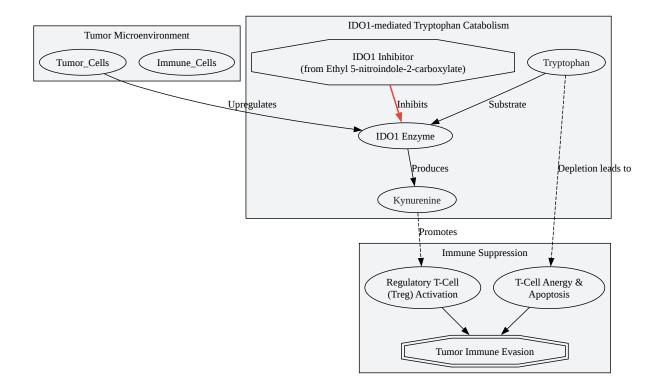
Table 2: Anti-inflammatory Activity of Indole Derivatives

Compound Reference	Target Enzyme	IC50
7b	5-LOX	2.0 nM
7b	COX-2	6.3 nM
UA-1 (Indole derivative of Ursolic Acid)	Nitric Oxide (NO) inhibition	2.2 ± 0.4 μM



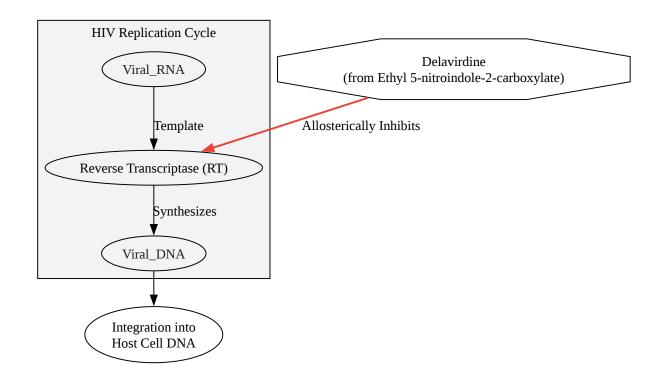
Data for 7b from a study on indole based peptidomimetics.[5] Data for UA-1 from a study on indole and amide derivatives of ursolic acid.[6]

Signaling Pathways and Mechanisms of Action



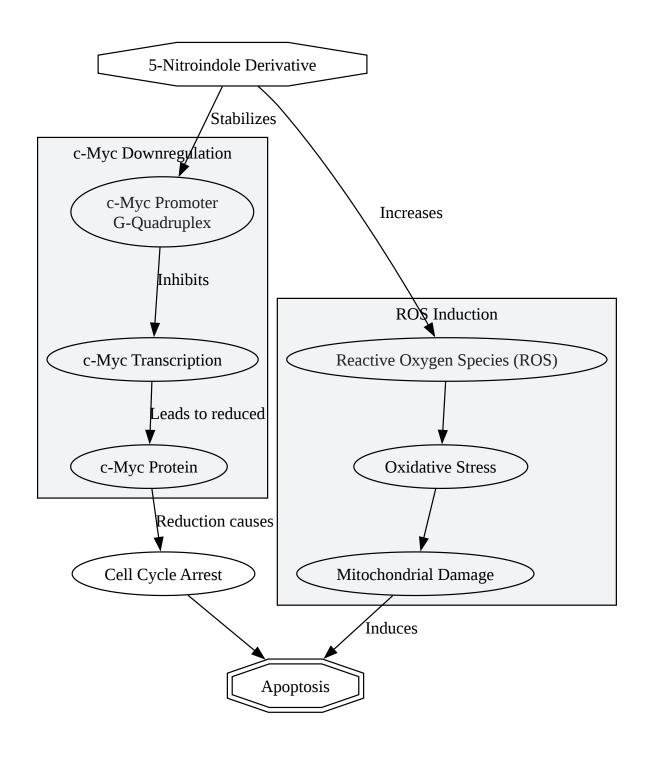
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Experimental Protocols Synthesis of Ethyl 5-nitroindole-2-carboxylate



This protocol is based on the Fischer indole synthesis.

Materials:

- p-Nitrophenylhydrazine hydrochloride
- Ethyl pyruvate
- Polyphosphoric acid (PPA)
- Toluene
- Ethanol
- Water
- Hydrochloric acid (HCl)

- Formation of Hydrazone:
 - Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous solution.
 - Dissolve ethyl pyruvate in an ethanolic solution.
 - Mix the two solutions and stir at a temperature between 20-60°C for 20-60 minutes.
 - Collect the resulting precipitate, which is the intermediate ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate.[7]
- Fischer Indole Synthesis (Cyclization):
 - In a three-necked flask, add the dried hydrazone intermediate (e.g., 10 g).
 - Slowly add polyphosphoric acid (e.g., 110 g) under mechanical stirring.
 - Heat the mixture to 100°C and maintain this temperature for 2 hours.[1]



- Alternatively, the reaction can be carried out in a benzene-based solvent like toluene with PPA as a catalyst at 85-115°C for 20-60 minutes.[7]
- Monitor the reaction progress using thin-layer chromatography (TLC).[1]
- Work-up and Purification:
 - After completion, cool the reaction mixture to room temperature.
 - Quench the reaction by slowly pouring the mixture into a large volume of ice water.
 - Collect the precipitate by filtration and wash the filter cake with cold water.
 - Dry the resulting solid, ethyl 5-nitroindole-2-carboxylate, in a vacuum oven. A yield of approximately 90% can be expected.[1]

Synthesis of Delavirdine Intermediate from Ethyl 5nitroindole-2-carboxylate

This protocol outlines the initial steps for the synthesis of a key intermediate for Delavirdine.

Materials:

- Ethyl 5-nitroindole-2-carboxylate
- Potassium hydroxide (KOH) or other suitable base
- Methanol/Water solvent mixture
- Raney Nickel (Raney Ni)
- Hydrogen gas (H₂)
- Methanesulfonyl chloride
- Acid binding agent (e.g., triethylamine)



- Hydrolysis:
 - Hydrolyze **ethyl 5-nitroindole-2-carboxylate** under alkaline conditions (e.g., using KOH in a methanol/water mixture) to yield 5-nitroindole-2-carboxylic acid.[8][9]
- Reduction of the Nitro Group:
 - Reduce the 5-nitroindole-2-carboxylic acid to 5-aminoindole-2-carboxylic acid using catalytic hydrogenation with Raney Ni as the catalyst at room temperature and atmospheric pressure.[9]
- Mesylation:
 - React the 5-aminoindole-2-carboxylic acid with methanesulfonyl chloride in the presence
 of an acid binding agent to obtain 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid, a key
 intermediate for Delavirdine synthesis.[8][9]

General Protocol for Anticancer Activity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of novel compounds.

Materials:

- Cancer cell line (e.g., HeLa, MCF-7, A549)
- Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
- · 96-well plates
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidic isopropanol)
- Microplate reader



- Cell Seeding:
 - \circ Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 μ L of culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
- Compound Treatment:
 - Prepare serial dilutions of the test compound in culture medium.
 - Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
 - Incubate the plate for 48-72 hours.[10][11]
- MTT Addition and Incubation:
 - Add 10-20 μL of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11][12]
- Solubilization and Absorbance Reading:
 - \circ Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
 - Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
 - Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
- Data Analysis:



- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

General Protocol for IDO1 Enzymatic Assay

This protocol can be used to determine the inhibitory activity of compounds against the IDO1 enzyme.

Materials:

- Recombinant human IDO1 protein
- Potassium phosphate buffer (50 mM, pH 6.5)
- L-tryptophan (substrate)
- · Methylene blue
- Ascorbic acid
- Catalase
- Test compound (dissolved in DMSO)
- 96-well plate (black, for fluorescence)
- Fluorometer

- Reaction Mixture Preparation:
 - In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and L-tryptophan.
 - Add the test compounds at various concentrations.[13]

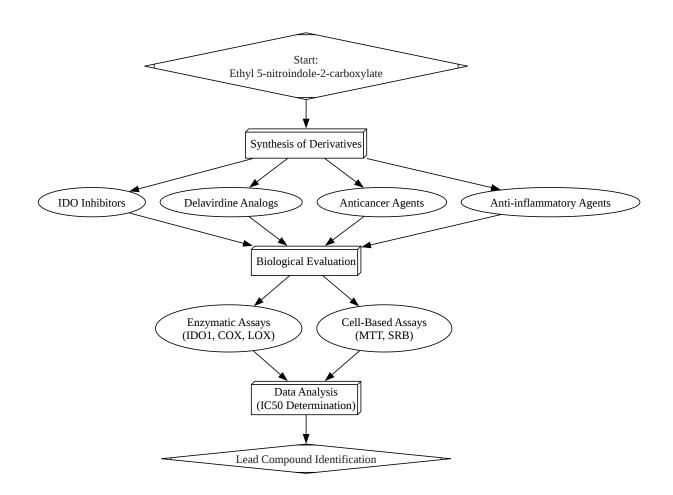
Methodological & Application





- Enzyme Addition and Incubation:
 - Initiate the reaction by adding the IDO1 enzyme to each well.
 - Incubate the plate at 37°C for 1 hour.[13]
- Reaction Termination and Measurement:
 - Stop the reaction by adding a sodium hydroxide (NaOH) solution.
 - Incubate the plate at 60°C for 15 minutes.
 - After cooling to room temperature, measure the fluorescence (excitation at 360 nm, emission at 480 nm) to determine the amount of kynurenine produced.[13]
- Data Analysis:
 - Calculate the percentage of IDO1 inhibition for each concentration of the test compound.
 - Determine the IC50 value from a dose-response curve.





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